Superior Inhibitory Potency on Ileal L-Type Calcium Currents (ICa)
In a direct head-to-head comparison, AJG049 is a significantly more potent inhibitor of L-type Ca2+ currents (ICa) in guinea-pig ileal myocytes than verapamil or diltiazem [1]. The Ki value for AJG049 was 66.5 nM, compared to 901.6 nM for verapamil and 1.2 µM for diltiazem. This represents an approximately 13.5-fold greater potency than verapamil and an 18-fold greater potency than diltiazem under these specific experimental conditions [1].
| Evidence Dimension | Inhibition of L-type Ca2+ current (ICa) |
|---|---|
| Target Compound Data | Ki = 66.5 nM |
| Comparator Or Baseline | Verapamil: Ki = 901.6 nM; Diltiazem: Ki = 1.2 µM |
| Quantified Difference | 13.5-fold more potent vs. verapamil; 18-fold more potent vs. diltiazem |
| Conditions | Whole-cell patch clamp in isolated guinea-pig ileal myocytes, holding potential -60 mV |
Why This Matters
Higher potency at the primary target site indicates that lower concentrations of AJG049 are required to achieve the same level of channel blockade, which is a critical factor for both in vitro assay design and the potential for reduced off-target interactions.
- [1] Hashimoto M, et al. Comparative studies of AJG049, a novel Ca2+ channel antagonist, on voltage-dependent L-type Ca2+ currents in intestinal and vascular smooth muscle. Br J Pharmacol. 2006 Sep;149(2):155-62. Data from Figure 2a. View Source
